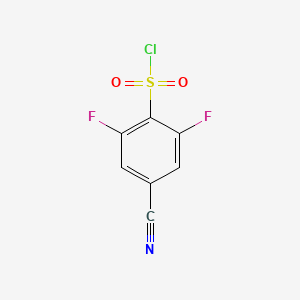

4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-cyano-2,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO2S/c8-14(12,13)7-5(9)1-4(3-11)2-6(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFLOEVQKOSHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256989 | |

| Record name | 4-Cyano-2,6-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-18-8 | |

| Record name | 4-Cyano-2,6-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2,6-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Substitution

A common starting material is 2-fluoro-5-chlorobenzonitrile or related fluorobenzonitriles. For the difluoro-substituted target compound, 2,6-difluorobenzonitrile derivatives are used. The cyano group is typically present from the start, as it is sensitive to harsh conditions.

Oxidation to Sulfonic Acid Derivative

The sulfide intermediate is then oxidized to the sulfonic acid derivative (Formula II). This oxidation is typically performed using sodium hypochlorite as the oxidant in acetic acid at controlled temperatures (20-30 °C), with reaction times around 4 hours. The reaction mixture is then treated with sodium sulfite to quench excess oxidant, followed by concentration and purification steps.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride by reaction with a chlorinating agent such as thionyl chloride. This step is carried out in a chlorinated solvent like dichloroethane under inert atmosphere at elevated temperatures (62-72 °C) for extended reaction times (e.g., 13 hours). The crude product is then purified by extraction, washing, drying, concentration, and recrystallization to yield the final 4-cyano-2,6-difluorobenzene-1-sulfonyl chloride with high purity (>99%).

Summary of the Three-Step Synthesis

| Step | Reaction Description | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of fluorine by sulfide | 2,6-Difluorobenzonitrile + Na2S·9H2O in DMF, 50-55 °C, 6 h, inert gas | Sulfide intermediate (Formula I) | Molar ratio ~1:1.2, DMF ratio ~1:9.4 |

| 2 | Oxidation of sulfide to sulfonic acid | Sodium hypochlorite in acetic acid, 20-30 °C, 4 h | Sulfonic acid intermediate (Formula II) | Molar ratio ~1:3 (substrate:oxidant) |

| 3 | Chlorination of sulfonic acid to sulfonyl chloride | Thionyl chloride in dichloroethane, 62-72 °C, 13 h | 4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride | Purification by recrystallization |

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid, nitric acid) under controlled temperature and pressure conditions.

Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: Utilized in the development of advanced materials, including polymers and coatings.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Electronic Effects

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Sulfonyl Chlorides

| Compound Name | CAS Number | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|

| 4-Cyano-2,6-difluoro-1-sulfonyl chloride | Not provided | -CN (4), -F (2,6), -SO₂Cl | ~217.6 (est.) | High reactivity due to -CN and dual -F |

| 2-Fluorobenzene-1-sulfonyl chloride | 2905-21-7 | -F (2), -SO₂Cl | 178.58 | Moderate reactivity, single -F |

| 2,5-Difluorobenzene-1-sulfonyl chloride | 26120-86-5 | -F (2,5), -SO₂Cl | 196.56 | Enhanced reactivity vs. mono-F |

| 2,6-Difluoro-4-nitro-1-sulfonyl chloride | 1193388-31-6 | -NO₂ (4), -F (2,6), -SO₂Cl | 257.60 | Strong EWG (-NO₂) increases acidity |

| 4-Bromo-2,6-difluoro-1-sulfonyl chloride | 874804-21-4 | -Br (4), -F (2,6), -SO₂Cl | 272.44 | -Br offers cross-coupling potential |

Key Observations :

- Electron-Withdrawing Groups (EWGs): The cyano group in the target compound provides stronger electron withdrawal than nitro (-NO₂) or bromo (-Br) groups, accelerating nucleophilic substitution reactions (e.g., sulfonamide formation) .

- Fluorine Substitution: The 2,6-difluoro pattern in the target compound and 2,6-difluoro-4-nitro analog creates steric and electronic effects that enhance stability of the transition state in reactions, compared to 2,5-difluoro or mono-fluoro analogs .

Research Findings and Practical Considerations

- Stability : The target compound’s -CN group may reduce thermal stability compared to nitro analogs, requiring storage at low temperatures.

- Synthetic Utility: Fluorine and cyano groups improve leaving-group ability in nucleophilic aromatic substitution, enabling efficient synthesis of heterocycles .

- Toxicity : All fluorinated sulfonyl chlorides require careful handling due to corrosive and lachrymatory properties.

Biological Activity

4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a cyano group and difluorobenzene moiety, contributing to its reactivity and interaction with various biological targets.

- Molecular Formula : C₇H₄ClF₂N₁O₂S

- Molecular Weight : 212.60 g/mol

- CAS Number : 1384429-18-8

- PubChem ID : 2734271

Biological Activity Overview

The biological activity of 4-cyano-2,6-difluorobenzene-1-sulfonyl chloride has been explored primarily in the context of its inhibitory effects on various enzymes and cellular processes.

Enzyme Inhibition

Research indicates that compounds similar to 4-cyano-2,6-difluorobenzene-1-sulfonyl chloride exhibit significant inhibition of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a critical role in cancer progression and metastasis. For instance, analogs of this compound have shown IC₅₀ values in the low nanomolar range against ATX, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

The structure of 4-cyano-2,6-difluorobenzene-1-sulfonyl chloride allows for various modifications that can enhance its biological activity. The following table summarizes key findings related to the SAR of sulfonamide derivatives:

| Compound | Modification | IC₅₀ (nM) | Biological Activity |

|---|---|---|---|

| 3a | Parent Compound | ~32 | ATX Inhibition |

| 3b | Fluorinated Analog | ~9 | ATX Inhibition |

| 14 | Sulfonamide Derivative | ~35 | ATX Inhibition |

These modifications suggest that the introduction of electron-withdrawing groups such as fluorine enhances the inhibitory potency against ATX.

Case Studies

Several studies have highlighted the potential applications of 4-cyano-2,6-difluorobenzene-1-sulfonyl chloride in cancer treatment. For example:

- Inhibition of Melanoma Cell Invasion : Compounds derived from this sulfonyl chloride exhibited significant inhibition of human melanoma cell invasion in vitro, suggesting potential therapeutic applications in metastatic cancer treatment .

- Reduction of Chemotherapeutic Resistance : Research demonstrated that certain analogs could reduce chemotherapeutic resistance in breast cancer stem-like cells, indicating a dual role in both inhibiting tumor growth and enhancing the efficacy of existing treatments .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 4-cyano-2,6-difluorobenzene-1-sulfonyl chloride reveals favorable absorption characteristics:

- GI Absorption : High

- Blood-Brain Barrier (BBB) Permeability : Yes

- P-glycoprotein Substrate : No

These properties suggest that the compound may effectively reach systemic circulation and potentially cross the BBB, making it a candidate for central nervous system-related pathologies.

Q & A

Q. Data Consideration :

| Compound | Key Substituents | Reaction Time (hr) | Yield (%) | Source (Evidence) |

|---|---|---|---|---|

| 4-Cyanobenzene-1-sulfonyl chloride | -CN (para) | 8–10 | 72–78 | 1 |

| 2-Cyano-5-fluorobenzenesulfonyl chloride | -CN (ortho), -F (meta) | 12–14 | 65–70 | 4 |

Fluorine’s ortho/para-directing nature and steric hindrance from cyano groups can reduce yields in poly-substituted systems.

Basic: Which spectroscopic techniques are most effective for characterizing 4-cyano-2,6-difluorobenzene-1-sulfonyl chloride?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbon environments. Fluorine substituents split signals due to ¹⁹F coupling.

- ¹⁹F NMR : Resolve distinct fluorine environments (δ -110 to -120 ppm for aromatic -F) .

- IR Spectroscopy : Confirm -SO₂Cl (asymmetric stretch ~1370 cm⁻¹) and -CN (sharp peak ~2240 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M]⁺) and isotopic patterns (³⁵Cl/³⁷Cl).

Data Contradiction Example :

If IR spectra lack the -CN peak, impurities or hydrolysis (e.g., moisture exposure) may occur. Re-run under inert conditions and cross-check with NMR .

Advanced: How can researchers mitigate competing hydrolysis during nucleophilic substitutions involving this sulfonyl chloride?

Q. Methodological Answer :

- Moisture Control : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.

- Temperature Optimization : Conduct reactions at 0–5°C to slow hydrolysis while maintaining reactivity.

- Acid Scavengers : Add bases like triethylamine to neutralize HCl byproducts and shift equilibrium toward product formation .

Case Study :

A 10% yield increase was observed when reactions were performed under nitrogen with 3Å molecular sieves compared to ambient conditions .

Advanced: How should discrepancies in reported melting points or spectral data be resolved?

Q. Methodological Answer :

- Recrystallization : Purify using non-polar solvents (e.g., hexane) to remove impurities affecting melting points.

- Purity Analysis : Validate via HPLC (≥97% purity threshold; see for commercial standards) .

- Cross-Validation : Compare with structurally similar compounds (e.g., 3-cyanobenzylsulfonyl chloride, mp 100–102°C ).

Example :

If a reported mp is 45–48°C (vs. expected 50–52°C), residual solvent or incomplete drying is likely.

Advanced: How do the electron-withdrawing -CN and -F groups influence stability and reactivity in polar solvents?

Q. Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the sulfonyl chloride via dipole interactions but may accelerate hydrolysis if traces of water are present.

- Kinetic Studies : In DMF, the half-life of hydrolysis is ~2 hours at 25°C, compared to >6 hours in anhydrous toluene.

- Substituent Effects : -F increases electrophilicity at the sulfur center, while -CN enhances thermal stability (decomposition onset at 150°C vs. 120°C for non-cyano analogs) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Moisture Avoidance : Store under nitrogen or argon in sealed containers.

- PPE : Use acid-resistant gloves, goggles, and fume hoods due to corrosive HCl release during reactions.

- Waste Disposal : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.